1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO2 and a molecular weight of 338.57 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one typically involves the reaction of 2-ethoxy-4-iodophenyl ketone with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include substituted phenyl ketones.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one: Similar structure with the ethoxy and iodine groups in different positions.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a chloro group and a tolyl group instead of an ethoxy and iodine group.
Ethanone, 1-(2-chlorophenyl)-: Lacks the ethoxy and iodine groups, having only a chloro group attached to the phenyl ring.
Uniqueness
1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one is unique due to the presence of both ethoxy and iodine groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C11H12ClIO2 |
---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO2/c1-3-15-10-6-8(13)4-5-9(10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
LKXXQHXFQGVKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)I)C(C(=O)C)Cl |
Origin of Product |
United States |
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